Bienvenue dans la boutique en ligne BenchChem!

4-(Ethylthio)benzoic acid

Biocatalysis Enantioselective Oxidation Cytochrome P450

4‑(Ethylthio)benzoic acid outperforms methylthio analogs in critical research applications. Achieve >74% ee in CYP199A4 sulfoxidation, leverage 0.5 logP unit higher lipophilicity (XLogP3 3.1), and gain a 2.2‑fold improvement in Ki (0.5 μM) for PHM inhibitor design. The solved crystal structure (PDB 7tp5) reveals a ligand‑specific conformational change in Phe298, making this building block essential for stereochemical control and ADME optimization.

Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
CAS No. 13205-49-7
Cat. No. B081999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethylthio)benzoic acid
CAS13205-49-7
Molecular FormulaC9H10O2S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C9H10O2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11)
InChIKeyLDYCQBKCUOVGDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Ethylthio)benzoic acid (CAS 13205-49-7) Supplier and Research Grade Overview


4-(Ethylthio)benzoic acid (CAS 13205-49-7) is a para-substituted benzoic acid derivative characterized by an ethylthio (-S-CH₂CH₃) moiety . With a molecular formula of C₉H₁₀O₂S and a molecular weight of 182.24 g/mol, it is a solid at room temperature with a reported melting point of 145-147 °C . This compound is primarily utilized as a chemical intermediate and a building block in the synthesis of more complex molecules, with specific research applications including its role as a ligand in crystallographic studies and as a substrate for enzymatic oxidation reactions [1].

Critical Performance Gaps When Substituting 4-(Ethylthio)benzoic acid (CAS 13205-49-7)


While various 4-substituted benzoic acids are commercially available, substituting 4-(ethylthio)benzoic acid with a close analog, such as 4-(methylthio)benzoic acid, can lead to significantly altered outcomes in critical research applications [1]. This is not a matter of simple isosteric replacement. The ethylthio group introduces a distinct lipophilicity (XLogP3 of 3.1) and steric profile compared to the methylthio group, which directly influences enzyme binding modes, metabolic stability, and the physical properties of derived materials [2]. As the quantitative evidence below demonstrates, these seemingly minor structural changes translate into measurable and functionally significant differences in enantioselectivity, crystallization behavior, and biological activity, making the choice of the specific ethylthio derivative non-trivial and often critical for experimental success [3].

Quantitative Differentiation of 4-(Ethylthio)benzoic acid (CAS 13205-49-7) Against Closest Analogs


Enantioselective Sulfoxidation by Cytochrome P450 CYP199A4

4-(Ethylthio)benzoic acid is a superior substrate for the bacterial cytochrome P450 enzyme CYP199A4, demonstrating high enantioselectivity in sulfoxidation reactions. In direct comparison, oxidation of 4-ethylthiobenzoic acid by CYP199A4 produced the corresponding sulfoxide with an enantiomeric excess (ee) greater than 74% [1]. In contrast, the oxidation of the closely related analog 4-methylthiobenzoic acid under identical conditions yields the sulfoxide with significantly lower enantioselectivity, highlighting the critical role of the ethyl group in directing the stereochemical outcome [1].

Biocatalysis Enantioselective Oxidation Cytochrome P450

Predicted Lipophilicity (XLogP3) and Its Impact on Bioavailability and Partitioning

The calculated partition coefficient (XLogP3) for 4-(ethylthio)benzoic acid is 3.1 [1]. This value is significantly higher than that of its closest analog, 4-(methylthio)benzoic acid, which has an XLogP3 of 2.6 [2]. This difference of 0.5 log units corresponds to an approximately 3.16-fold increase in lipophilicity and represents a substantial change in physicochemical character that can influence membrane permeability, plasma protein binding, and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties in a medicinal chemistry context.

Medicinal Chemistry ADME Physicochemical Properties

Melting Point and Crystallinity Advantages for Solid-Phase Synthesis

4-(Ethylthio)benzoic acid has a reported melting point of 145-147 °C . Its analog, 4-(methylthio)benzoic acid, melts at a significantly higher temperature, reported as 194-196 °C . The lower melting point of the ethyl derivative indicates weaker crystal lattice energy, which can translate to higher solubility in organic solvents and potentially more favorable conditions for solid-phase reactions or melt-phase syntheses.

Solid-Phase Chemistry Crystallography Process Chemistry

Differential Inhibition of Peptidylglycine α-Hydroxylating Monooxygenase (PHM) and Antiproliferative Activity

A derivative of 4-(ethylthio)benzoic acid, S-(4-ethylthiobenzoyl)thioglycolic acid, acts as an inhibitor of peptidylglycine α-hydroxylating monooxygenase (PHM) [1]. While the parent acid is not a direct inhibitor, this derivative demonstrates that the 4-ethylthiobenzoyl moiety can be leveraged for biological activity. The compound inhibits the proliferation of cultured human prostate cancer cells at concentrations greater than a 100-fold excess over its Ki value [1]. In contrast, the methylthio analog, S-(4-methylthiobenzoyl)thioglycolic acid, showed a Ki value that was approximately 2-fold higher (weaker affinity), highlighting a quantifiable advantage for the ethylthio group in this specific enzyme-inhibitor system [1].

Enzyme Inhibition Cancer Research Chemical Biology

Inhibition of Tubulin Polymerization as a Potential Antimitotic

A compound derived from 4-(ethylthio)benzoic acid has been evaluated for its ability to inhibit tubulin polymerization [1]. In an in vitro assay, a related compound exhibited an IC50 of 4.4 μM for inhibiting tubulin polymerization [1]. While the methylthio analog was not directly tested in this specific assay, the ethylthio derivative showed an IC50 value that is 5.5-fold higher (less potent) than the reference antimitotic agent CA-4 (IC50 = 1.32 ± 0.2 μM) [2]. This data positions the 4-ethylthio scaffold as a moderate inhibitor of tubulin assembly, a starting point for further optimization.

Anticancer Agents Microtubule Dynamics Cell Biology

Unique Binding Pose in CYP199A4 Active Site Revealed by Crystallography

The crystal structure of CYP199A4 in complex with 4-(ethylthio)benzoic acid has been solved at 1.66 Å resolution [1]. This structure reveals a unique binding conformation where the active site residue Phe298 undergoes a conformational change to accommodate the ethylthio group, which points away from the heme iron [2]. In contrast, the binding mode of the smaller methylthio analog does not induce this conformational change, as it occupies a different orientation within the active site [2]. This structural evidence provides a direct, atomic-level explanation for the altered regioselectivity and enantioselectivity observed in enzyme assays.

Structural Biology X-ray Crystallography Protein-Ligand Interactions

Optimized Use Cases for 4-(Ethylthio)benzoic acid (CAS 13205-49-7) Based on Quantitative Evidence


As a Substrate for Enantioselective Biocatalysis with Cytochrome P450 Enzymes

4-(Ethylthio)benzoic acid is the preferred substrate for CYP199A4 when high enantioselectivity in sulfoxidation is required. The >74% ee achieved [1] is a quantifiable advantage over the methylthio analog, making it ideal for producing chiral sulfoxide building blocks or for studying the stereochemical control of P450 enzymes.

As a Building Block in Medicinal Chemistry for Modulating Lipophilicity and Membrane Permeability

In SAR campaigns, the ethylthio group provides a 0.5 logP unit increase (XLogP3 = 3.1) over the methylthio group (XLogP3 = 2.6) [1]. This can be a critical adjustment for achieving desired ADME profiles, particularly when increased membrane permeability or enhanced hydrophobic interactions are required.

As a Scaffold for Developing PHM Inhibitors with Antiproliferative Activity

For researchers targeting peptidylglycine α-hydroxylating monooxygenase (PHM), the 4-ethylthiobenzoyl moiety confers a 2.2-fold improvement in Ki (0.5 μM) compared to the methylthio analog (1.1 μM) in the thioglycolic acid derivative series [1]. This makes it a more potent starting point for inhibitor design in cancer research.

As a Tool Compound for X-ray Crystallography to Study Induced-Fit Mechanisms in P450 Enzymes

The solved crystal structure of CYP199A4 with 4-(ethylthio)benzoic acid (PDB 7tp5) at 1.66 Å resolution [1] reveals a ligand-induced conformational change in Phe298 that is not observed with the methylthio analog [2]. This makes the compound uniquely valuable for structural studies of enzyme flexibility and substrate recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Ethylthio)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.